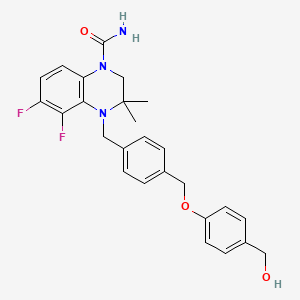
AMPD2 inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMPD2 inhibitor 2 is a potent inhibitor of AMP deaminase 2 (AMPD2), an enzyme that plays a crucial role in purine metabolism by converting adenosine monophosphate (AMP) to inosine monophosphate (IMP). This compound has shown significant potential in scientific research, particularly in the fields of energy homeostasis and immuno-oncology .
準備方法
The synthesis of AMPD2 inhibitor 2 involves several steps, starting from a high-throughput screening (HTS) hit compound. Through a series of structure-activity relationship (SAR) studies, compound 8 was discovered, which led to the development of this compound. The synthetic route includes the formation of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, which exhibit a novel mechanism of action
化学反応の分析
AMPD2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of quinoxaline derivatives, while reduction may yield tetrahydroquinoxaline derivatives .
科学的研究の応用
AMPD2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used to study the role of AMPD2 in purine metabolism and energy homeostasis.
Biology: It helps in understanding the physiological functions of AMPD2 in various biological processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting AMPD2.
作用機序
AMPD2 inhibitor 2 exerts its effects by inducing allosteric modulation of AMPD2. This mechanism involves a conformational change in the enzyme, which prevents AMP from binding to the substrate pocket. This inhibition leads to a decrease in the conversion of AMP to IMP, thereby affecting the overall energy balance and purine metabolism .
類似化合物との比較
AMPD2 inhibitor 2 is unique compared to other similar compounds due to its novel mechanism of action and potent inhibitory activity. Some similar compounds include:
Pentostatin: An adenosine deaminase inhibitor used in the treatment of certain types of cancer.
Cladribine: A purine analog used in the treatment of hairy cell leukemia.
Coformycin: Another adenosine deaminase inhibitor with potential therapeutic applications
特性
分子式 |
C26H27F2N3O3 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
5,6-difluoro-4-[[4-[[4-(hydroxymethyl)phenoxy]methyl]phenyl]methyl]-3,3-dimethyl-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C26H27F2N3O3/c1-26(2)16-30(25(29)33)22-12-11-21(27)23(28)24(22)31(26)13-17-3-5-19(6-4-17)15-34-20-9-7-18(14-32)8-10-20/h3-12,32H,13-16H2,1-2H3,(H2,29,33) |
InChIキー |
JCOIRZMTHVXDKJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=C(N1CC3=CC=C(C=C3)COC4=CC=C(C=C4)CO)C(=C(C=C2)F)F)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















